8-Chloro-1-naphthoic acid 8-Chloro-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 4537-00-2
VCID: VC7975743
InChI: InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
SMILES: C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl
Molecular Formula: C11H7ClO2
Molecular Weight: 206.62 g/mol

8-Chloro-1-naphthoic acid

CAS No.: 4537-00-2

Cat. No.: VC7975743

Molecular Formula: C11H7ClO2

Molecular Weight: 206.62 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-1-naphthoic acid - 4537-00-2

Specification

CAS No. 4537-00-2
Molecular Formula C11H7ClO2
Molecular Weight 206.62 g/mol
IUPAC Name 8-chloronaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Standard InChI Key LNELFKSVWJYNRK-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl
Melting Point 171.5 °C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

8-Chloro-1-naphthoic acid is a bicyclic aromatic compound featuring a chlorine atom at the 8-position and a carboxylic acid group at the 1-position of the naphthalene ring. Its IUPAC name, 8-chloronaphthalene-1-carboxylic acid, reflects this substitution pattern. The planar naphthalene backbone allows for conjugation between the aromatic system and the carboxylic acid group, influencing its reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.4537-00-2
Molecular FormulaC11H7ClO2\text{C}_{11}\text{H}_{7}\text{ClO}_{2}
Molecular Weight206.62 g/mol
IUPAC Name8-Chloronaphthalene-1-carboxylic acid
SMILESC1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl
Boiling PointNot Reported-
Melting PointNot Reported-

The absence of reported melting and boiling points in literature suggests that experimental determinations may be hindered by decomposition or challenges in purification .

Synthesis and Industrial Production

Classical Mercuration-Chlorination Pathway

The synthesis of 8-chloro-1-naphthoic acid was first described by Whitmore and colleagues, utilizing 1,8-naphthalic anhydride as the starting material . The process involves three key steps:

Table 2: Synthesis Yields and Conditions

StepReagents/ConditionsYieldByproduct
MercurationHg(OAc)₂, glacial acetic acid60–70%None
Chloromercuri FormationHCl, reflux80–85%Mercury residues
ChlorinationCl₂ gas, 0–100°C30–40%5,8-Dichloro derivative

Modern modifications aim to suppress dichlorination by replacing elemental chlorine with NN-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin, though yields remain inconsistent .

Industrial Scalability

Industrial protocols prioritize solvent selection and temperature control to minimize byproducts. For example, using dichloromethane as a solvent at 0–5°C reduces dichlorination to <10% while maintaining a 50% yield of the target compound.

Biological Activities and Applications

Cannabinoid Receptor Agonism

8-Chloro-1-naphthoic acid serves as a precursor in synthesizing 1-alkyl-3-(1-naphthoyl)indoles, a class of potent cannabimimetic compounds . These derivatives exhibit high affinity for CB1 and CB2 receptors, making them candidates for pain management and neuroinflammatory therapies .

Plant Growth Regulation

In agricultural studies, 8-chloro-1-naphthoic acid demonstrates callus-forming activity in pea plants, with a +++ rating (high activity) in bioassays . This activity correlates with its ability to mimic auxin-like growth regulators, potentially due to its structural similarity to 1-naphthaleneacetic acid (NAA) .

Table 3: Biological Activity Profile

Activity TypeTest SystemResultCitation
Callus FormationPea straight-growth assay+++ (High Activity)
Cannabinoid Receptor BindingIn vitro CB1/CB2 assaysIC₅₀ = 120 nM (CB1)

Challenges in Synthesis and Byproduct Management

Byproduct Formation

The primary challenge in synthesizing 8-chloro-1-naphthoic acid is the inadvertent formation of 5,8-dichloro-1-naphthoic acid (Compound 7). This byproduct arises from further electrophilic substitution at the 5-position, which is activated by the electron-withdrawing carboxylic acid group .

Mitigation Strategies

  • Low-Temperature Reactions: Conducting chlorination at 0–5°C reduces dichlorination to <15% .

  • Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) improve selectivity by stabilizing intermediates.

  • Catalytic Mercury Removal: Post-synthesis treatment with thiourea eliminates residual mercury, enhancing product purity .

Recent Advances and Future Directions

Green Chemistry Approaches

Recent efforts focus on replacing mercury-based syntheses with palladium-catalyzed C–H activation, though yields remain suboptimal (20–30%) .

Pharmacological Development

Ongoing SAR studies explore fluorinated analogs of 8-chloro-1-naphthoic acid to improve metabolic stability and receptor selectivity .

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